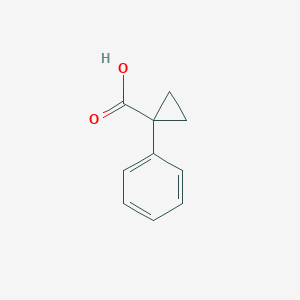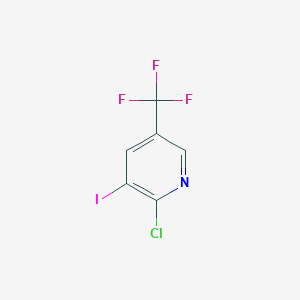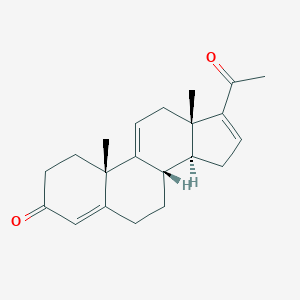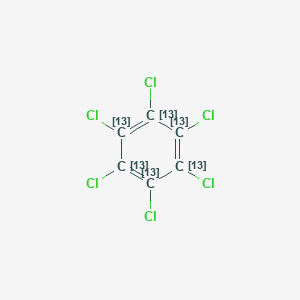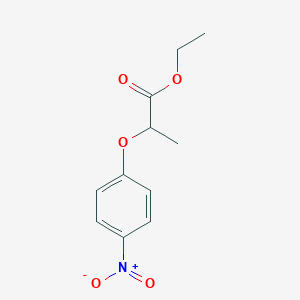
Ethyl 2-(4-nitrophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-nitrophenoxy)propanoate, also known as ENPP, is a chemical compound that is widely used in scientific research. It is a nitrophenyl ester that has been used as a substrate for the study of enzyme kinetics and as a reagent in organic synthesis. ENPP is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone.
Wirkmechanismus
Ethyl 2-(4-nitrophenoxy)propanoate acts as a substrate for enzymes that catalyze the hydrolysis of esters. The hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate by enzymes results in the release of 4-nitrophenol, which can be measured spectrophotometrically. The rate of hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate can be used to determine the activity of enzymes that catalyze the hydrolysis of esters.
Biochemische Und Physiologische Effekte
Ethyl 2-(4-nitrophenoxy)propanoate does not have any known biochemical or physiological effects. It is a non-toxic compound that is considered safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(4-nitrophenoxy)propanoate has several advantages for use in scientific research. It is a stable compound that is easy to handle and store. It is also a relatively inexpensive substrate that can be used in large quantities. However, Ethyl 2-(4-nitrophenoxy)propanoate has some limitations. It is a synthetic compound that may not accurately reflect the properties of natural substrates. Additionally, the hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate may not accurately reflect the activity of enzymes in vivo.
Zukünftige Richtungen
There are several future directions for research involving Ethyl 2-(4-nitrophenoxy)propanoate. One area of research is the development of new methods for the synthesis of Ethyl 2-(4-nitrophenoxy)propanoate and related compounds. Another area of research is the use of Ethyl 2-(4-nitrophenoxy)propanoate in the study of enzyme kinetics in vivo. Additionally, Ethyl 2-(4-nitrophenoxy)propanoate may be used as a substrate for the development of new enzyme inhibitors and activators.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-nitrophenoxy)propanoate has been widely used in scientific research as a substrate for the study of enzyme kinetics. It has been used to study the activity of various enzymes such as esterases, lipases, and proteases. Ethyl 2-(4-nitrophenoxy)propanoate is also used as a reagent in organic synthesis, particularly in the synthesis of esters and amides.
Eigenschaften
CAS-Nummer |
28059-69-0 |
|---|---|
Produktname |
Ethyl 2-(4-nitrophenoxy)propanoate |
Molekularformel |
C11H13NO5 |
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
ethyl 2-(4-nitrophenoxy)propanoate |
InChI |
InChI=1S/C11H13NO5/c1-3-16-11(13)8(2)17-10-6-4-9(5-7-10)12(14)15/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
MFBLAYNELIBQML-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Synonyme |
Ethyl 2-(4-nitrophenoxy)propionate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)
![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)
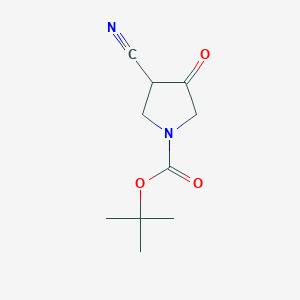
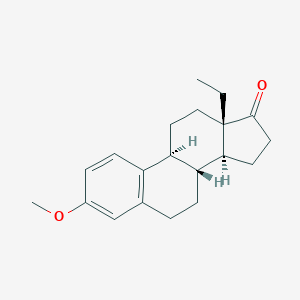
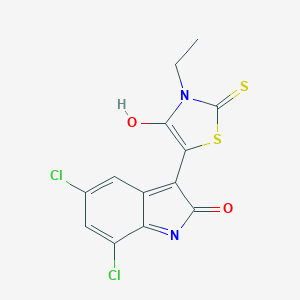
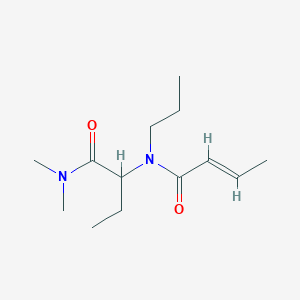

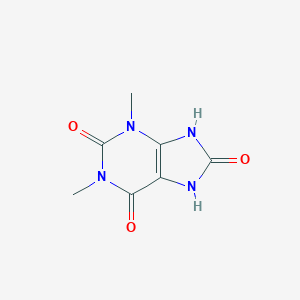
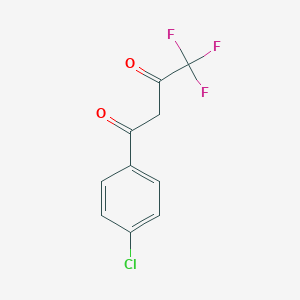
![Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B41963.png)
